NCX3 Isoform Selectivity
YM-244769 demonstrates a unique, quantifiable preference for inhibiting the NCX3 isoform compared to its analogs. In a direct head-to-head study using CCL39 cells stably transfected with individual NCX isoforms, YM-244769 inhibited NCX3 with an IC50 of 18 nM [1]. This inhibitory potency was 3.8- to 5.3-fold greater than its effect on NCX1 or NCX2 [1]. This preferential profile is not shared by other key NCX inhibitors like SEA0400, KB-R7943, or SN-6, which do not display this significant isoform selectivity in the same assay system [1].
| Evidence Dimension | Inhibitory potency (IC50) against NCX isoforms |
|---|---|
| Target Compound Data | IC50 for NCX3 = 18 nM |
| Comparator Or Baseline | IC50 values for NCX1 and NCX2 (exact values not provided, but the inhibition is 3.8- to 5.3-fold greater for NCX3) |
| Quantified Difference | 3.8- to 5.3-fold greater inhibition of NCX3 vs. NCX1/NCX2 |
| Conditions | Intracellular Na+-dependent 45Ca2+ uptake in CCL39 cells transfected with human NCX1, NCX2, or NCX3 |
Why This Matters
This isoform selectivity enables researchers to specifically interrogate the role of NCX3 in complex systems without confounding off-target effects on NCX1 or NCX2.
- [1] Iwamoto T, Kita S. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage. Mol Pharmacol. 2006 Dec;70(6):2075-83. doi: 10.1124/mol.106.028464. PMID: 16973719. View Source
